4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
Description
This sulfonamide-derivatized indole compound features a 4-methoxybenzenesulfonamide core linked via an ethyl tether to a 2-methyl-5-(trifluoromethoxy)-substituted indole moiety. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the methoxy substituent on the benzene ring modulates electronic properties and binding interactions.
Properties
IUPAC Name |
4-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-12-16(17-11-14(28-19(20,21)22)5-8-18(17)24-12)9-10-23-29(25,26)15-6-3-13(27-2)4-7-15/h3-8,11,23-24H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUDVYZGNNWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a sulfonamide group, which is known to exhibit various biological activities, including antibacterial, diuretic, and antidiabetic effects . Sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
The compound’s stability and efficacy could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Biological Activity
4-Methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 392.38 g/mol. Its structure includes a methoxy group, an indole moiety, and a sulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N2O3 |
| Molecular Weight | 392.38 g/mol |
| InChI Key | VRIBMKLQENLMBD-UHFFFAOYSA-N |
Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a significant role in various physiological processes, including pH regulation and ion transport. The specific mechanism of action for this compound may involve modulation of calcium channels and other biomolecules that influence cardiovascular function and cellular signaling pathways.
Cardiovascular Effects
Recent studies have highlighted the impact of sulfonamide derivatives on cardiovascular health. For instance, 4-(2-aminoethyl)benzenesulfonamide has been shown to decrease perfusion pressure in isolated rat heart models, suggesting that similar derivatives, including the compound , may exert analogous effects.
- Case Study : In a study evaluating various sulfonamide derivatives, it was found that compounds significantly influenced perfusion pressure over time. The experimental design included control groups and various concentrations of different sulfonamides (see Table 1).
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | 4-Methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide | 0.001 nM |
| III | 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | 0.001 nM |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of the indole moiety, which is known for its radical-scavenging capabilities. Studies have indicated that related compounds exhibit significant antioxidant activity, potentially protecting cells from oxidative stress.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Theoretical evaluations using software like SwissADME have indicated favorable absorption and distribution characteristics. However, empirical data on its pharmacokinetics are still required for conclusive insights.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural features and properties of the target compound with its closest analogs:
Key Observations:
The chloro substituent in introduces a strong electron-withdrawing group, which may enhance binding to hydrophobic enzyme pockets (e.g., COX-2) but could reduce solubility . Thiazole-containing analogs () replace the indole core, altering π-π stacking interactions and hydrogen-bonding capacity, which may shift selectivity toward kinase targets .
Trifluoromethoxy Group :
Present in all indole-based analogs, this group confers resistance to oxidative metabolism and improves bioavailability by reducing first-pass clearance .
Pharmacological Data (Inferred from Analogs):
- : Compound 32 (5-trifluoromethoxy indole analog) demonstrated IC₅₀ = 0.8 μM against COX-2, compared to IC₅₀ = 1.2 μM for the 5-methoxy variant, highlighting the potency-enhancing role of trifluoromethoxy .
- : The chloro-substituted analog showed ≥10-fold selectivity for cancer cell lines over normal cells, attributed to enhanced pro-apoptotic signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
